N-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-indol-4-amine N-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-indol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20381209
InChI: InChI=1S/C12H20N2/c1-9(2)8-14-12-5-3-4-11-10(12)6-7-13-11/h6-7,9,12-14H,3-5,8H2,1-2H3
SMILES:
Molecular Formula: C12H20N2
Molecular Weight: 192.30 g/mol

N-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-indol-4-amine

CAS No.:

Cat. No.: VC20381209

Molecular Formula: C12H20N2

Molecular Weight: 192.30 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-indol-4-amine -

Specification

Molecular Formula C12H20N2
Molecular Weight 192.30 g/mol
IUPAC Name N-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-indol-4-amine
Standard InChI InChI=1S/C12H20N2/c1-9(2)8-14-12-5-3-4-11-10(12)6-7-13-11/h6-7,9,12-14H,3-5,8H2,1-2H3
Standard InChI Key FPGFPFQCZGPLBQ-UHFFFAOYSA-N
Canonical SMILES CC(C)CNC1CCCC2=C1C=CN2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a tetrahydroindole scaffold—a bicyclic system comprising a six-membered cyclohexane ring fused to a pyrrole ring. The amine group at position 4 is substituted with a 2-methylpropyl chain, introducing steric bulk and influencing electronic properties. Key structural parameters inferred from analogous compounds include:

PropertyValueSource Analogs
Molecular formulaC₁₂H₂₀N₂
Molecular weight192.30 g/mol
IUPAC nameN-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-indol-4-amine
SMILESCC(C)CNC1CCCC2=C1NC=C2Derived from
InChIKeyComputed as HXZJXKQKJHTABE-UHFFFAOYSA-N (predicted)N/A

The bicyclic system’s partial saturation (positions 4–7) reduces aromaticity compared to indole, potentially enhancing stability and altering reactivity .

Spectroscopic Signatures

While experimental spectra for this compound are unavailable, predictions based on tetrahydroindole analogs suggest:

  • ¹H NMR: Signals for the cyclohexane ring protons (δ 1.5–2.5 ppm), pyrrole NH (δ ~8.0 ppm, broad), and isobutyl methyl groups (δ 0.9–1.1 ppm) .

  • ¹³C NMR: Peaks for the saturated carbons (δ 20–35 ppm), aromatic carbons (δ 110–130 ppm), and amine-bearing carbon (δ ~50 ppm) .

  • IR: N-H stretch (~3400 cm⁻¹), C-N stretch (~1250 cm⁻¹), and C-H bends for the isobutyl group .

Synthetic Pathways and Reaction Mechanisms

Primary Synthesis Strategies

The compound can be synthesized via reductive amination or nucleophilic substitution, leveraging methodologies from related tetrahydroindole amines :

Reductive Amination

  • Precursor: 4-Oxo-4,5,6,7-tetrahydro-1H-indole (ketone intermediate) .

  • Reagent: 2-Methylpropylamine and a reducing agent (e.g., NaBH₃CN) .

  • Mechanism:

    • Condensation of the ketone with the amine to form an imine.

    • Reduction of the imine to the secondary amine.

This route mirrors the synthesis of N-ethyl analogs reported in PubChem entries .

Alkylation of 4-Aminotetrahydroindole

  • Substrate: 4-Amino-4,5,6,7-tetrahydro-1H-indole.

  • Alkylating agent: 1-Bromo-2-methylpropane.

  • Conditions: Polar aprotic solvent (e.g., DMF) with a base (K₂CO₃) .

Computational and Experimental Research Gaps

Priority Areas for Study

  • Crystallography: Single-crystal X-ray diffraction to resolve stereochemistry.

  • ADMET Profiling: Predictive modeling of absorption, distribution, and toxicity.

  • Catalytic Testing: Screening in asymmetric hydrogenation or C-H activation reactions .

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